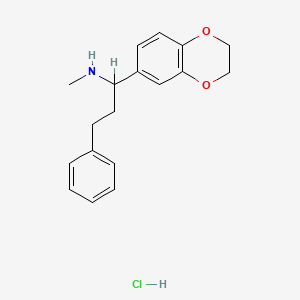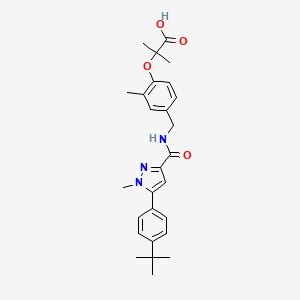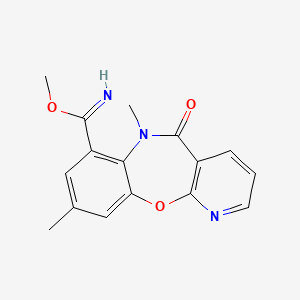
6,9-diMe-7-MeOCNH-PBOA-5one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6,9-diMe-7-MeOCNH-PBOA-5one involves several steps, starting with the preparation of the core pyrido[2,3-b][1,5]benzoxazepine structure. This is typically achieved through a series of condensation and cyclization reactions.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include the use of high-yield reactions, efficient purification techniques, and possibly the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
6,9-diMe-7-MeOCNH-PBOA-5one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,9-diMe-7-MeOCNH-PBOA-5one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 6,9-diMe-7-MeOCNH-PBOA-5one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
6,9-diMe-7-MeOCNH-PBOA-5one can be compared with other similar compounds, such as:
6,9-dimethyl-7-(methylsulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one: Similar structure but with a methylsulfonyl group instead of a methoxycarbonyl group.
methyl 6,9-dimethyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carboximidate: Another closely related compound with slight variations in functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
140413-33-8 |
|---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
methyl 6,9-dimethyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carboximidate |
InChI |
InChI=1S/C16H15N3O3/c1-9-7-11(14(17)21-3)13-12(8-9)22-15-10(5-4-6-18-15)16(20)19(13)2/h4-8,17H,1-3H3 |
InChI-Schlüssel |
LEHIHURYTFEZGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)C(=N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



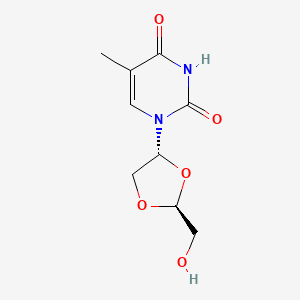
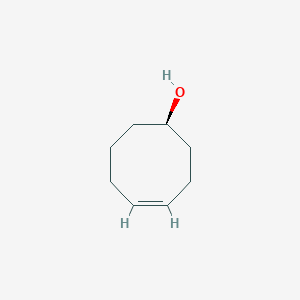
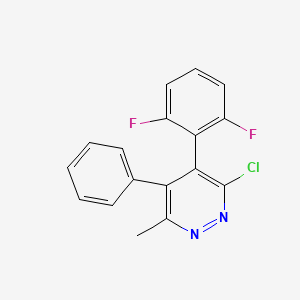
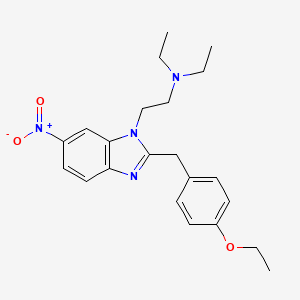
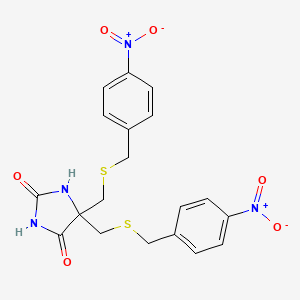
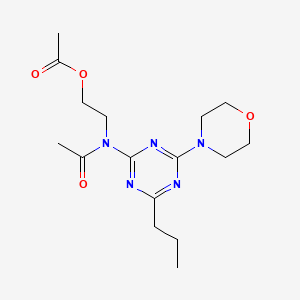
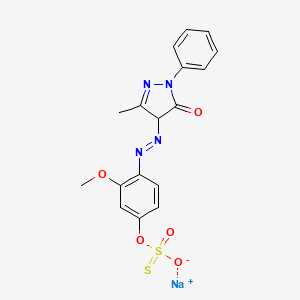
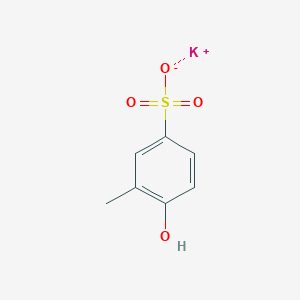
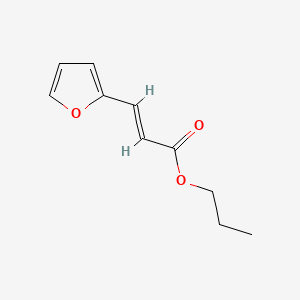

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
